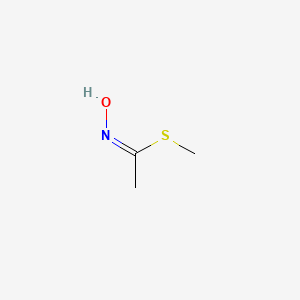Methyl thioacetohydroxamate
CAS No.: 19125-12-3
Cat. No.: VC14501111
Molecular Formula: C3H7NOS
Molecular Weight: 105.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 19125-12-3 |
|---|---|
| Molecular Formula | C3H7NOS |
| Molecular Weight | 105.16 g/mol |
| IUPAC Name | methyl (1Z)-N-hydroxyethanimidothioate |
| Standard InChI | InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3/b4-3- |
| Standard InChI Key | TYEVWCPZVQACAE-ARJAWSKDSA-N |
| Isomeric SMILES | C/C(=N/O)/SC |
| Canonical SMILES | CC(=NO)SC |
Introduction
Chemical Identity and Structural Features
Methyl thioacetohydroxamate (synonyms: Methomyl oxime, 1-(Methylthio)acetaldoxime) is a sulfur-containing hydroxamate with the molecular formula CHNOS and a molecular weight of 105.16 g/mol . Its structure comprises a hydroxamic acid group (-CONHOH) linked to a methylthio (-S-CH) substituent (Figure 1). The Z-configuration of the oxime group is critical for its reactivity, as evidenced by crystallographic data . The hydroxamate group enables metal chelation, particularly for iron and zinc ions, while the thioether moiety enhances lipophilicity, influencing its pharmacokinetic properties .
Synthesis and Reaction Mechanisms
General Synthetic Routes
The synthesis of hydroxamates typically involves the reaction of hydroxylamine with esters or activated carboxylic acid derivatives. For methyl thioacetohydroxamate, a two-step procedure is employed:
-
Esterification: Thioacetic acid derivatives are treated with methanol under acidic conditions to form methyl thioesters. For example, methyl 4-hydroxy-3,5-dimethoxybenzoate is synthesized via refluxing with sulfuric acid as a catalyst .
-
Hydroxamation: The thioester intermediate reacts with hydroxylamine or its protected derivatives. In a representative protocol, ethyl chloroformate and N-methylmorpholine activate the thioester, followed by nucleophilic attack by hydroxylamine to yield the hydroxamate .
Kinetic and Mechanistic Insights
Nuclear magnetic resonance (NMR) studies reveal that the addition of hydroxylamine to ethyl thioacetoacetate proceeds via a carbinolamine intermediate, which cyclizes faster than dehydration (Figure 2) . This contrasts with non-thio analogs, where dehydration dominates. For methyl thioacetohydroxamate, the reaction kinetics in aqueous methanol (30% v/v) at pH 8.0 show a pseudo-first-order rate constant () of 0.12 min . The thioester’s electron-withdrawing nature accelerates nucleophilic attack, favoring cyclization over imine formation .
Table 1: Kinetic Parameters for Hydroxamate Formation
| Nucleophile | Buffer System | (min) | (min) |
|---|---|---|---|
| NHOH | Dabco | 0.12 ± 0.01 | Not detected |
| NHNH | Phosphate | 0.08 ± 0.02 | 0.05 ± 0.01 |
Biological and Industrial Applications
Antimicrobial Activity
Methyl thioacetohydroxamate derivatives exhibit notable β-lactamase inhibitory activity, particularly against metallo-β-lactamases (MBLs) like NDM-1 and VIM-1 . In anti-tuberculosis assays, N-methylthiolated monobactams bearing hydroxamate groups demonstrate minimum inhibitory concentrations (MICs) as low as 0.19 μM, highlighting their potential as next-generation antibiotics . The thioether linkage enhances membrane permeability, enabling targeting of intracellular pathogens .
Environmental Chemistry
As a model for humic substances, methyl thioacetohydroxamate forms stable iron(III) complexes in seawater, influencing algal growth dynamics . UV-vis spectroscopy confirms ligand-to-metal charge transfer (LMCT) bands at 450–500 nm, with stability constants () exceeding 20 under physiological pH . These complexes mitigate iron limitation in marine environments, promoting phytoplankton biomass production .
Recent Research Advancements
Structural Modifications
Recent work focuses on optimizing the hydroxamate scaffold for selectivity. Introducing cycloheptyl cap groups or trifluoroacetylthiophene substituents enhances HDAC6 inhibition while reducing off-target effects . Computational modeling predicts that methyl thioacetohydroxamate’s thioether group stabilizes enzyme-inhibitor complexes via hydrophobic interactions .
Prodrug Development
To address bioavailability challenges, prodrug strategies employ thioacetate precursors (e.g., ST7612AA1), which undergo rapid hydrolysis in vivo to release the active hydroxamate . Preclinical studies in mice demonstrate 90% oral bioavailability, with peak plasma concentrations achieved within 2 hours .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume